5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde 5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13443805
InChI: InChI=1S/C10H10N2O2/c1-12-5-7(6-13)9-3-8(14-2)4-11-10(9)12/h3-6H,1-2H3
SMILES: CN1C=C(C2=C1N=CC(=C2)OC)C=O
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol

5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

CAS No.:

Cat. No.: VC13443805

Molecular Formula: C10H10N2O2

Molecular Weight: 190.20 g/mol

* For research use only. Not for human or veterinary use.

5-Methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde -

Specification

Molecular Formula C10H10N2O2
Molecular Weight 190.20 g/mol
IUPAC Name 5-methoxy-1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde
Standard InChI InChI=1S/C10H10N2O2/c1-12-5-7(6-13)9-3-8(14-2)4-11-10(9)12/h3-6H,1-2H3
Standard InChI Key BLBURGMPFFSIIN-UHFFFAOYSA-N
SMILES CN1C=C(C2=C1N=CC(=C2)OC)C=O
Canonical SMILES CN1C=C(C2=C1N=CC(=C2)OC)C=O

Introduction

Structural and Chemical Properties

The compound’s structure consists of a bicyclic pyrrolo[2,3-b]pyridine system, where a pyrrole ring is fused to a pyridine ring at the 2,3-positions. Key substituents include:

  • A methoxy group (-OCH3_3) at position 5 of the pyridine ring.

  • A methyl group (-CH3_3) at the nitrogen atom (N-1) of the pyrrole ring.

  • A carbaldehyde group (-CHO) at position 3 of the pyrrole ring .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H10N2O2C_{10}H_{10}N_2O_2
Molecular Weight190.20 g/mol
Purity≥95%
Storage ConditionsInert atmosphere, 2–8°C

Notably, experimental data for melting point, boiling point, and density remain unreported in the literature, highlighting gaps in current characterization . The carbaldehyde group at position 3 enhances reactivity, making the compound amenable to further derivatization via nucleophilic additions or condensations .

Synthesis and Manufacturing

The synthesis of 5-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde involves multi-step protocols, often starting from simpler pyrrole or pyridine precursors. A representative route, adapted from methodologies in sources and , proceeds as follows:

Step 1: Formylation of Pyrrolo[2,3-b]pyridine

The Duff reaction is employed to introduce the carbaldehyde group at position 3. For example, treatment of 5-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridine with hexamethylenetetramine (HMTA) and trifluoroacetic acid yields the 3-carbaldehyde derivative .

Step 2: Functional Group Modifications

  • Methoxy Introduction: Electrophilic substitution using methoxy groups can be achieved via nitration followed by reduction and diazotization .

  • Methylation: The N-1 position is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate .

Table 2: Key Synthetic Intermediates

IntermediateRole in SynthesisReference
5-Methoxy-1H-pyrrolo[2,3-b]pyridineCore scaffold
3-Nitro derivativesPrecursors for Suzuki couplings

Challenges in synthesis include regioselectivity in functionalization and purification of intermediates, necessitating advanced chromatographic techniques .

CompoundTargetIC50_{50}/GI50_{50}Reference
4h (FGFR inhibitor)FGFR17 nM
65 (MPS1 inhibitor)MPS10.04 μM (cellular)
21a (AAK1 inhibitor)Dengue virus0.8 μM

Industrial and Research Applications

The compound is commercially available (e.g., BLDpharm Catalog No. BD330599) as a building block for drug discovery . Applications include:

  • Fragment-Based Drug Design: The carbaldehyde group enables Schiff base formation with amino groups in target proteins .

  • Kinase Probe Development: Its scaffold is utilized to design selective inhibitors for crystallographic studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator